

CAS number and IUPAC name for 5-METHYLBENZOFURAZAN-1-OXIDE

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Compound of Interest

Compound Name: 5-METHYLBENZOFURAZAN-1-OXIDE

Cat. No.: B090925

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5-Methylbenzofurazan-1-oxide: A Technical Overview

CAS Number: 19164-41-1

IUPAC Name: 5-methyl-2,1,3-benzoxadiazole 1-oxide

This technical guide provides a comprehensive overview of **5-methylbenzofurazan-1-oxide**, also known as 5-methylbenzofuroxan. The information is curated for researchers, scientists, and professionals in drug development, focusing on its chemical identity, synthesis, and potential biological significance based on related compounds.

Chemical and Physical Properties

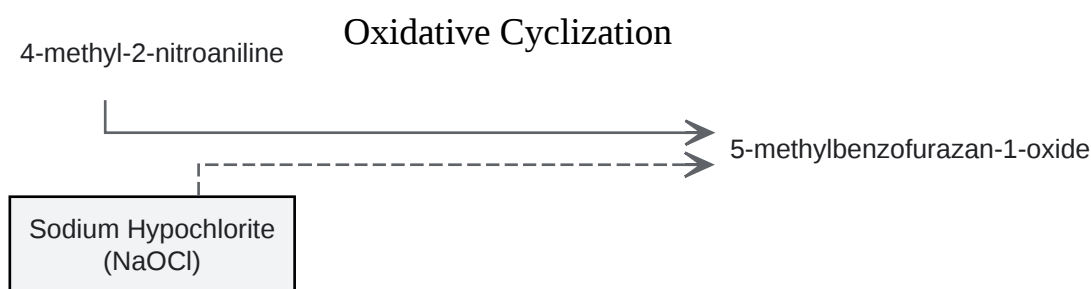
The fundamental properties of **5-methylbenzofurazan-1-oxide** are summarized below, with data compiled from various chemical databases.^{[1][2]}

Property	Value	Source
Molecular Formula	C ₇ H ₆ N ₂ O ₂	Alfa Chemistry[1]
Molecular Weight	150.13 g/mol	Alfa Chemistry[1]
Melting Point	96-98 °C	Alfa Chemistry[1]
Boiling Point	263.6 °C at 760 mmHg	Alfa Chemistry[1]
Density	1.4 g/cm ³	Alfa Chemistry[1]
Flash Point	113.2 °C	Alfa Chemistry[1]
Standard solid enthalpy of combustion (ΔcH°solid)	-3787.30 ± 1.50 kJ/mol	Cheméo[2]
Enthalpy of formation at standard conditions (gas, ΔfH°gas)	267.40 ± 2.20 kJ/mol	Cheméo[2]
Solid phase enthalpy of formation at standard conditions (ΔfH°solid)	175.20 ± 1.80 kJ/mol	Cheméo[2]
Enthalpy of sublimation at standard conditions (ΔsubH°)	92.20 ± 1.20 kJ/mol	Cheméo[2]
Log10 of Water solubility in mol/l (log10WS)	-8.78 (Calculated)	Cheméo[2]
Octanol/Water partition coefficient (logPoct/wat)	0.770 (Calculated)	Cheméo[2]

Synthesis Protocol

While a specific detailed protocol for **5-methylbenzofurazan-1-oxide** is not readily available in the reviewed literature, a general and plausible synthesis can be adapted from the established method for the parent compound, 2,1,3-benzoxadiazole-1-oxide.[3] This synthesis involves the oxidative cyclization of the corresponding ortho-substituted nitroaniline.

Reaction Scheme:



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A plausible reaction scheme for the synthesis.

Experimental Protocol:

- **Dissolution:** Dissolve 4-methyl-2-nitroaniline in a suitable solvent such as dichloromethane (CH_2Cl_2).
- **Reaction Initiation:** To the stirred solution, add a solution of sodium hypochlorite (e.g., >10% activated chlorine) dropwise at room temperature.[3]
- **Reaction Monitoring:** Stir the reaction mixture for several hours (e.g., 7 hours) at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]
- **Work-up:** After the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and evaporate the solvent under reduced pressure.[3]
- **Purification:** The resulting crude product can be purified by column chromatography on silica gel to yield the final product.

Potential Biological Activities

Direct experimental data on the biological activity of **5-methylbenzofurazan-1-oxide** is limited in the available literature. However, the benzofuran and benzofuroxan scaffolds are present in many compounds with significant pharmacological properties.[4][5]

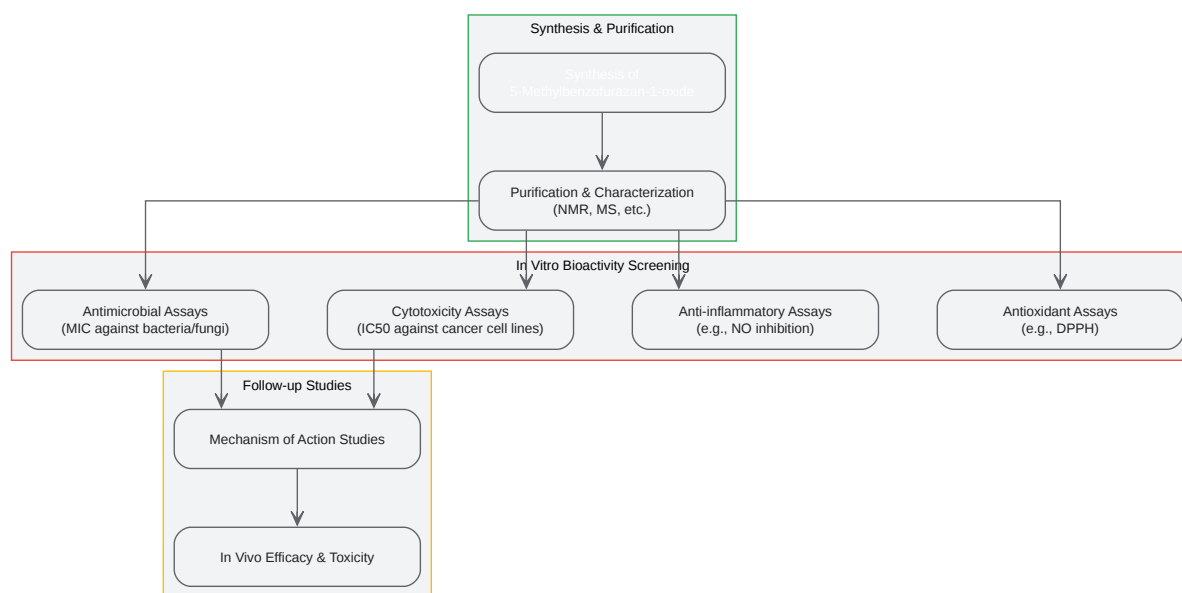
General Activities of the Benzofuran/Benzofuroxan Class:

- Antimicrobial and Antifungal: Various derivatives of benzofuran have demonstrated potent activity against a range of bacteria and fungi.[4]
- Antitumor: The benzofuran nucleus is a key component of several compounds evaluated for their anticancer properties.[5]
- Anti-inflammatory: Certain benzofuran derivatives have been reported to possess anti-inflammatory effects.[4]
- Antioxidant and Other Activities: This class of compounds has also been investigated for antioxidant, analgesic, and hypoglycemic activities.[4]

Given these precedents, a logical starting point for investigating the biological profile of **5-methylbenzofurazan-1-oxide** would be to screen it for similar activities.

Proposed Experimental Workflow for Bioactivity Screening

The following diagram outlines a logical workflow for the initial biological evaluation of **5-methylbenzofurazan-1-oxide**, based on the known activities of its chemical class.



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A proposed workflow for the bioactivity screening of **5-methylbenzofurazan-1-oxide**.

This workflow begins with the synthesis and purification of the compound, followed by a parallel screening of its potential antimicrobial, antitumor, anti-inflammatory, and antioxidant activities. Promising results from these initial screens would then warrant more in-depth studies to elucidate the mechanism of action and to evaluate in vivo efficacy and toxicity.

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